molecular formula C9H19NO2 B1581156 tert-Butyl L-valinate CAS No. 13211-31-9

tert-Butyl L-valinate

Cat. No.: B1581156
CAS No.: 13211-31-9
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-ZETCQYMHSA-N
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Description

Tert-Butyl L-valinate is a protected form of L-Valine . L-Valine is an essential amino acid that is used as an ingredient in cosmetic formulations, pharmaceuticals, and animal feed products . L-valine is also important for growth and ammonia detoxification in humans .


Synthesis Analysis

Traditional synthesis processes for n-butyl levulinate are confronted with various problems such as high cost of raw materials, difficulty in separating products, etc . A novel process for the preparation of Butyl Levulinate from Cellulose has been proposed . The process is composed of five main unit operations including fed-batch hydrolysis, decolorization, extraction, esterification, and purification .


Molecular Structure Analysis

The molecular formula of this compound is C9H19NO2 . The average mass is 173.253 Da and the monoisotopic mass is 173.141586 Da .


Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol . tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide .


Physical and Chemical Properties Analysis

The density of this compound is 0.9±0.1 g/cm3 . The boiling point is 201.7±13.0 °C at 760 mmHg .

Scientific Research Applications

Polymer Synthesis

Tert-Butyl L-valinate has been explored as an initiator in polymer synthesis. A study by Venkataraman and Wooley (2006) demonstrated the use of a L-valine-derived α-haloamide for initiating the atom transfer radical polymerization of tert-butyl acrylate. This method facilitated the synthesis of well-controlled poly(tert-butyl acrylate) and poly(tert-butyl acrylate)-b-polystyrene with specific molecular weights and polydispersity indices (Venkataraman & Wooley, 2006).

Organocatalysis in Aldol Reactions

The compound has been evaluated as an organocatalyst in aldol reactions. Vagkidis, Brown, and Clarke (2019) assessed tert-butyl L-proline imidate, alongside l-valine and l-proline nitriles, for their efficiency in catalyzing aldol reactions. They found that tert-butyl L-proline imidate was highly efficient in terms of conversion and enantioselectivity (Vagkidis, Brown, & Clarke, 2019).

Enantioselective Transfer Hydrogenation

Martin and List (2006) described the use of a salt made from tert-butyl valinate in the highly enantioselective conjugate transfer hydrogenation of alpha, beta-unsaturated ketones. This illustrates another application of this compound derivatives in asymmetric synthesis (Martin & List, 2006).

Chiral Recognition in Chromatography

This compound derivatives have been utilized in chromatographic techniques for enantioselective recognition. Dobashi and Hara (1983, 1985) conducted studies showing the use of chiral N-acetyl-L-valine-tert.-butylamide for the optical resolution of D- and L-amino acid derivatives in liquid chromatography (Dobashi & Hara, 1983), (Dobashi & Hara, 1985).

Bioactive Compound Synthesis

Research by Harunari, Komaki, and Igarashi (2017) on butyrolactol A, an antifungal polyketide, highlighted the role of tert-butyl valinate in the biosynthesis of bioactive compounds. They found that the tert-butyl group in butyrolactol A is derived from valine, indicating a biosynthetic application (Harunari, Komaki, & Igarashi, 2017).

Mechanism of Action

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

Tert-Butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may also cause drowsiness or dizziness .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBVJBGFJIHJSZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927543
Record name tert-Butyl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-31-9
Record name L-Valine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13211-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl L-valinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-valinate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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